N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . The molecule consists of a thiophen group with an alkyl amine substituent at the 2-position . It’s included in Schedule II of the 1971 Convention on Psychotropic Substances .
Synthesis Analysis
There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of Methiopropamine is C8H13NS . The InChI key is HPHUWHKFQXTZPS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .
Physical And Chemical Properties Analysis
The molecular weight of Methiopropamine is 127.21 . It is a colorless to light-yellow to yellow liquid .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Nucleophilic Behavior of Morpholino Ethenes : Morpholinoenamines derived from various ketones, including phenyl methyl ketone, have been studied for their reactions with different nucleophiles. These compounds exhibit a range of reactivities, suggesting potential in synthetic chemistry for creating diverse chemical structures (Ferri et al., 1978).
- Phosphine-catalyzed Annulations : Research into phosphine-catalyzed [4 + 2] annulations of α-alkylallenoates with activated olefins, including those involving arylidenemalononitriles, highlights a method for synthesizing cyclohexenes. This process may be relevant for constructing compounds with similar backbones to N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (Tran & Kwon, 2007).
Material Science and Catalysis
- Tertiary Thioamide Derivatives for Palladium(II) Recovery : The synthesis and evaluation of tertiary thioamide derivatives for the extraction of palladium(II) from chloride media indicate the utility of sulfur-containing compounds in materials science, particularly in metal recovery and recycling processes (Ortet & Paiva, 2015).
Biological Activity
- Anticancer Activity of Thiazole Derivatives : Several studies have synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These studies demonstrate the potential biomedical applications of compounds with thiophene and related heterocyclic components, highlighting a possible area of interest for this compound analogues (Ravinaik et al., 2021); (Gomha et al., 2017).
Mechanism of Action
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDOYMZHMIIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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